molecular formula C18H17FN2O2 B4519317 {[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4519317
M. Wt: 312.3 g/mol
InChI Key: CPKFHAICFRIVAT-UHFFFAOYSA-N
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Description

The compound {[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine features a furan ring substituted at position 5 with a 4-fluorophenyl group. A methyl group at position 2 connects to a secondary amine, which is further linked to a 2-(pyridin-2-yloxy)ethyl chain.

This implies a possible role in cognitive enhancement or neurodegenerative disease treatment.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-15-6-4-14(5-7-15)17-9-8-16(23-17)13-20-11-12-22-18-3-1-2-10-21-18/h1-10,20H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKFHAICFRIVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. One common route involves the reaction of 5-hydroxymethylfurfural with 4-fluorophenyl magnesium bromide in anhydrous tetrahydrofuran under ice-water bath conditions . The resulting intermediate is then reacted with 2-(pyridin-2-yloxy)ethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group on the fluorophenyl ring can be reduced to an amine.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the fluorophenyl group.

    Substitution: Alkylated or sulfonated pyridinyl derivatives.

Scientific Research Applications

{[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the furan and pyridinyl groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares key structural motifs with several analogs, including:

  • Furan/heterocyclic core : Common in CNS-targeting agents (e.g., AChE inhibitors).
  • Fluorophenyl substituent : Enhances binding affinity and metabolic stability.
  • Amine-linked chains : Influence pharmacokinetics and target selectivity.
Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Biological Target Activity/IC50 Reference
Target Compound 5-(4-Fluorophenyl)furan 2-(Pyridin-2-yloxy)ethylamine AChE (hypothesized) N/A -
JWS () 5-(Dimethylaminomethyl)furan Thioethyl-4-nitropyridazin-3-amine AChE Comparable to donepezil
Schiff Base () 1,3,4-Thiadiazole-thiophene 4-Fluorophenyl, aromatic aldehydes Anticancer (MCF7 cells) IC50 = 1.28 µg/mL
Compound 42 () Furan-pyrrolopyridine Ethylamine-pyrrolopyridine 5-HT6/5-HT2A receptors Procognitive in vivo
N-{[5-(4-FP)-furan]methyl}-N-(4-PyMe) () 5-(4-Fluorophenyl)furan 4-Pyridinylmethylamine Undisclosed N/A

Pharmacological and Physicochemical Differences

Target Specificity :

  • The target compound’s pyridinyloxyethyl chain may enhance interactions with serotonin receptors (e.g., 5-HT6/5-HT2A) similar to compound 42 , whereas JWS’s thioether linkage favors AChE inhibition .
  • The Schiff base in , with a thiadiazole-thiophene core, demonstrates selective cytotoxicity against breast cancer cells, likely due to heterocycle-driven DNA intercalation or kinase inhibition .

Fluorophenyl groups in all analogs contribute to metabolic stability by resisting oxidative degradation.

Synthetic Routes :

  • The target compound may be synthesized via reductive amination between 5-(4-fluorophenyl)furan-2-carbaldehyde and 2-(pyridin-2-yloxy)ethylamine, analogous to methods in for palladium-catalyzed couplings .
  • Schiff base analogs () are typically formed via condensation reactions, highlighting divergent synthetic strategies for heterocyclic cores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Reactant of Route 2
Reactant of Route 2
{[5-(4-fluorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

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